REACTION_CXSMILES
|
[Br:1][CH:2]1[C:7](=O)[C:6]([Br:9])=[CH:5][N:4]=[CH:3]1.P(Cl)(Cl)(Cl)(Cl)[Cl:11]>>[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Br:9])[C:7]=1[Cl:11]
|
Name
|
|
Quantity
|
79 g
|
Type
|
reactant
|
Smiles
|
BrC1C=NC=C(C1=O)Br
|
Name
|
|
Quantity
|
79 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched by slow addition of water (200 mL)
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate was crushed
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
WASH
|
Details
|
was subsequently eluted with CH2Cl2
|
Type
|
CUSTOM
|
Details
|
The crude product thus obtained
|
Type
|
CUSTOM
|
Details
|
was crystallised from EtOH
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NC=C(C1Cl)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 73.9 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 87.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |